氢氧化钠一水合物

描述

Synthesis Analysis

Sodium hydroxide monohydrate is synthesized through various chemical reactions, including the hydrothermal gasification of biomass in the presence of sodium hydroxide. This process promotes hydrogen gas production from glucose and other biomass samples, where sodium hydroxide acts as a catalyst, enhancing the decomposition of glucose into hydrogen gas and other compounds at high temperatures and pressures (Onwudili & Williams, 2009).

Molecular Structure Analysis

The molecular structure of aqueous sodium hydroxide solutions has been elucidated using x-ray diffraction and computer simulation studies. These methods have provided insights into the hydration spheres of sodium ions and the structure of the solution, highlighting the complex interaction between sodium hydroxide molecules in aqueous environments (Megyes et al., 2008).

Chemical Reactions and Properties

Sodium hydroxide monohydrate participates in various chemical reactions, including the synthesis of sodium metaborate tetrahydrate by reacting anhydrous borax with sodium hydroxide. This reaction, characterized by dehydration kinetics, highlights the compound's reactivity and its use in producing other sodium compounds (Kanturk et al., 2008).

Physical Properties Analysis

The physical properties of sodium hydroxide monohydrate, such as its phase transitions up to the melting point, have been studied through differential thermal, high-temperature microscopic, and high-temperature X-ray analyses. These studies have provided detailed information on the compound's behavior under varying temperatures, including the melting of the monohydrate form and the transition of different sodium hydroxide phases (Smothers et al., 2007).

Chemical Properties Analysis

The chemical properties of sodium hydroxide monohydrate are exemplified by its role as an effective base in the palladium-catalyzed synthesis of diphenyl carbonate from phenol, carbon monoxide, and oxygen. The use of aqueous sodium hydroxide in this process demonstrates its utility in facilitating chemical reactions, underscoring its importance in synthetic chemistry (Hallgren & Lucas, 1981).

科学研究应用

-

Petroleum Refining Industry

-

Paint Stripping

-

Analytical Chemistry

-

Soap and Detergent Manufacturing

-

Water Treatment

-

Food Preservation

-

Production of Bleach

-

Manufacturing of Artificial Textile Fibers

-

Refining of Vegetable Oils

安全和危害

未来方向

Sodium hydroxide is frequently used alongside neutral water and acidic hydrochloric acid to demonstrate the pH scale to chemistry students . It is likely that there will be an increasing demand for aesthetic whitening treatments . Bleaching of teeth has also become increasingly regulated although there are international differences in the use and concentration of bleaching agents .

属性

IUPAC Name |

sodium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJWASZNUJCEKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

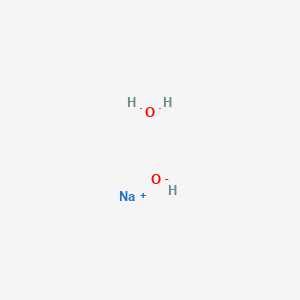

O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635808 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.012 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hydroxide monohydrate | |

CAS RN |

12200-64-5 | |

| Record name | Sodium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caustic soda monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)